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  • Product: 1,4-Dibromo-piperazine-2,5-dione
  • CAS: 37636-53-6

Core Science & Biosynthesis

Foundational

1,4-Dibromo-piperazine-2,5-dione (DBPD): Physical and Chemical Properties, Reactivity Profiles, and Experimental Workflows

Executive Summary 1,4-Dibromo-piperazine-2,5-dione (frequently abbreviated as DBPD) is an advanced, bifunctional N-bromo reagent. Structurally derived from the bromination of glycine anhydride (2,5-diketopiperazine), DBP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Dibromo-piperazine-2,5-dione (frequently abbreviated as DBPD) is an advanced, bifunctional N-bromo reagent. Structurally derived from the bromination of glycine anhydride (2,5-diketopiperazine), DBPD serves as a highly efficient source of both electrophilic bromine (Br⁺) and bromine radicals (Br•)[1]. For researchers and drug development professionals, DBPD offers a compelling alternative to traditional reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Its superior atom economy and the extreme insolubility of its dehalogenated byproduct dramatically simplify downstream purification, making it a highly valuable tool in scalable synthetic workflows.

Molecular Architecture and Physical Properties

The physical properties of DBPD are dictated by its rigid, six-membered diketopiperazine core. The two amide nitrogen atoms are fully substituted with bromine, creating highly polarized N-Br bonds. General piperazine derivatives have been extensively studied for their unique structural and electronic properties[2], and the halogenated diketopiperazine core of DBPD is no exception.

Table 1: Key Physicochemical Parameters of 1,4-Dibromo-piperazine-2,5-dione

ParameterValue / Description
Chemical Name 1,4-Dibromo-piperazine-2,5-dione
CAS Registry Number 37636-53-6[1]
Molecular Formula C₄H₄Br₂N₂O₂[1]
Molecular Weight 271.896 g/mol [1]
Active Bromine Content ~58.8% (Two active Br atoms per molecule)
SMILES String BrN1CC(=O)N(Br)CC1=O[1]
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in MeCN, DMF, DMSO; Insoluble in H₂O, Hexane

Causality in Physical Behavior: The strong electron-withdrawing effect of the adjacent carbonyl groups (C=O) pulls electron density away from the nitrogen atoms. This induces a partial positive charge (δ+) on the bromine atoms, making them highly susceptible to nucleophilic attack. Furthermore, the symmetrical nature of the molecule ensures that both bromine atoms possess identical reactivity profiles, allowing one mole of DBPD to quantitatively deliver two moles of active bromine.

Chemical Properties & Reactivity Pathways

DBPD exhibits dual reactivity depending on the applied reaction conditions. It is commercially available for these specialized applications through specialized chemical suppliers like [1] and [3].

  • Heterolytic Cleavage (Electrophilic Pathway): In polar aprotic solvents (e.g., acetonitrile) or in the presence of Lewis acids, the N-Br bond undergoes heterolysis. This generates a bromonium-like species (Br⁺) capable of electrophilic aromatic substitution (EAS) on electron-rich arenes or electrophilic addition across alkenes.

  • Homolytic Cleavage (Radical Pathway): Under thermal conditions (Δ), ultraviolet irradiation (hν), or in the presence of radical initiators like AIBN, the relatively weak N-Br bond undergoes homolysis. This generates a bromine radical (Br•) that drives Wohl-Ziegler-type allylic and benzylic brominations.

The Byproduct Advantage (Self-Validating Purification): Upon transferring its bromine atoms, DBPD is reduced to piperazine-2,5-dione (glycine anhydride)[4]. Glycine anhydride possesses exceptionally strong intermolecular hydrogen bonding, rendering it highly insoluble in almost all organic solvents and water. This allows the byproduct to be removed via simple filtration—a massive advantage over NBS, where the succinimide byproduct often requires tedious aqueous washing or chromatography.

Reactivity DBPD 1,4-Dibromo-piperazine-2,5-dione (DBPD) Homolytic Homolytic Cleavage (hν / Δ / Initiator) DBPD->Homolytic Heterolytic Heterolytic Cleavage (Polar Solvent / Lewis Acid) DBPD->Heterolytic BrRadical Bromine Radical (Br•) Homolytic->BrRadical Radical Initiation BrCation Bromonium Ion (Br⁺) Heterolytic->BrCation Polarization Allylic Allylic/Benzylic Bromination BrRadical->Allylic H-Abstraction Aromatic Electrophilic Aromatic Substitution BrCation->Aromatic Electrophilic Attack Oxidation Alcohol Oxidation BrCation->Oxidation Hydride Transfer

Mechanistic divergence of DBPD into radical and electrophilic bromination pathways.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to guide researchers in optimizing their specific workflows.

Protocol A: Electrophilic Aromatic Bromination of Electron-Rich Arenes

Objective: Selective mono-bromination of activated arenes (e.g., anisole) using DBPD.

  • Substrate Preparation: Dissolve 10.0 mmol of the arene in 20 mL of anhydrous acetonitrile (MeCN).

    • Causality: MeCN is chosen because its high dielectric constant stabilizes the polar transition state required for heterolytic N-Br cleavage.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 5.0 mmol (0.50 equivalents) of DBPD in small portions.

    • Causality: DBPD delivers two equivalents of Br⁺ per molecule; thus, only 0.50 equivalents are required. Cooling prevents over-bromination and suppresses radical side-reactions.

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 2–4 hours, monitoring via TLC or HPLC.

  • Filtration: Once complete, a dense white precipitate (piperazine-2,5-dione) will form. Filter the mixture through a sintered glass funnel.

    • Causality: The byproduct's insolubility drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of reaction completion.

  • Quenching & Extraction: Wash the filtrate with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces any trace unreacted active bromine to inert bromide (Br⁻), preventing oxidative degradation of the product during solvent evaporation.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Start Substrate Preparation (0.1 M in MeCN) AddReagent Addition of DBPD (0.50 equiv, 0 °C) Start->AddReagent Reaction Stirring & Monitoring (TLC/HPLC, 2-4 h) AddReagent->Reaction Filtration Filtration of Byproduct (Glycine Anhydride) Reaction->Filtration Quench Quenching (Aq. Na2S2O3) Filtration->Quench Extraction Liquid-Liquid Extraction (Organic / Aqueous) Quench->Extraction

Standard experimental workflow for electrophilic bromination using DBPD.

Protocol B: Allylic Bromination (Wohl-Ziegler Type)

Objective: Radical bromination at the allylic position of an alkene.

  • Preparation: Dissolve 10.0 mmol of the alkene in 25 mL of a non-polar, radical-compatible solvent like trifluorotoluene (PhCF₃).

  • Initiation: Add 5.0 mmol of DBPD and 0.5 mmol of AIBN (azobisisobutyronitrile).

  • Reflux & Irradiation: Heat the mixture to reflux while irradiating with a UV lamp (365 nm) for 3 hours.

    • Causality: The combination of heat and UV light ensures continuous homolytic cleavage of the N-Br bond, maintaining a steady-state concentration of Br• radicals necessary for the chain reaction.

  • Workup: Cool to room temperature, filter off the precipitated glycine anhydride, and concentrate the filtrate.

Storage, Stability, and Handling

Like all N-halo compounds, DBPD is sensitive to moisture, light, and elevated temperatures.

  • Storage Protocol: Must be stored in a tightly sealed, opaque container at 2–8 °C under an inert atmosphere (argon or nitrogen)[3].

  • Degradation Causality: Exposure to atmospheric moisture leads to the slow hydrolysis of the N-Br bond, generating hypobromous acid (HOBr). This accelerates further degradation and causes the solid to turn yellow/orange, resulting in a loss of active bromine titer.

  • Safety: DBPD is a strong oxidizing agent and a respiratory/skin irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Title: 1,4-dibromopiperazine-2,5-dione | 37636-53-6 Source: Molport URL: [Link]

  • Title: Investigation of Piperazine Substituted Drug Molecules Source: DergiPark (Eskişehir Technical Univ. J. of Sci. and Technology) URL: [Link]

Sources

Exploratory

The Strategic Role of 3,6-Dibromo-piperazine-2,5-dione in Modern Diketopiperazine Chemistry

An In-Depth Technical Guide Abstract: This technical guide provides an in-depth examination of 3,6-dibromo-piperazine-2,5-dione, a pivotal intermediate in the synthesis of complex diketopiperazine (DKP) libraries. We del...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This technical guide provides an in-depth examination of 3,6-dibromo-piperazine-2,5-dione, a pivotal intermediate in the synthesis of complex diketopiperazine (DKP) libraries. We delve into the synthesis of this versatile scaffold, explore its reactivity in nucleophilic substitution and cross-coupling reactions, and present detailed, field-proven protocols. The guide emphasizes the stereochemical integrity of these transformations and their profound implications for drug discovery and development. Through a combination of mechanistic explanations, practical methodologies, and visual workflows, we aim to equip researchers, medicinal chemists, and drug development professionals with the knowledge to effectively leverage this powerful chemical tool.

Part 1: The Diketopiperazine Core: A Privileged Scaffold in Drug Discovery

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two amino acids. Their rigid, conformationally constrained bicyclic structure makes them excellent scaffolds for mimicking peptide beta-turns, a common secondary structure motif involved in molecular recognition events. This inherent structural pre-organization minimizes the entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. Furthermore, the DKP core exhibits improved metabolic stability and oral bioavailability compared to its linear peptide counterparts, positioning it as a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the DKP core is therefore a critical objective in the generation of novel therapeutics.

Part 2: The Versatile Scaffold: Synthesis of cis-3,6-Dibromo-1,4-diacetylpiperazine-2,5-dione

The utility of the DKP scaffold is directly proportional to the efficiency with which diverse side chains can be introduced. Direct synthesis from varied amino acid precursors can be cumbersome for library generation. A more robust strategy involves the creation of a reactive, universally applicable DKP intermediate that can be subsequently functionalized. The cis-3,6-dibromo-2,5-diketopiperazine scaffold is arguably the most effective such intermediate. The bromine atoms serve as excellent leaving groups for a wide array of nucleophilic substitution reactions, enabling the introduction of diverse functionalities with a high degree of stereochemical control.

A common and reliable route to this scaffold begins with the self-condensation of an amino acid, followed by a double bromination reaction. The following protocol details a validated method starting from L-proline, which first forms cyclo(L-Pro-L-Pro), a precursor that readily undergoes bromination.

Experimental Protocol: Synthesis of cis-3,6-Dibromo-1,4-diacetylpiperazine-2,5-dione

This protocol is a two-step process involving the synthesis of the DKP core followed by bromination.

Step 1: Synthesis of cis-Octahydropyrrolo[1,2-a]pyrazine-1,4-dione (cyclo(L-Pro-L-Pro))

  • To a solution of L-proline methyl ester hydrochloride (1 eq) in methanol, add triethylamine (2.5 eq) at 0 °C. Stir for 30 minutes.

  • Filter the resulting triethylammonium chloride salt and concentrate the filtrate under reduced pressure.

  • Heat the crude L-proline methyl ester residue at 150 °C in a sealed vessel for 4-6 hours.

  • Cool the reaction mixture to room temperature. The resulting solid can be recrystallized from methanol or ethanol to yield pure cyclo(L-Pro-L-Pro).

Step 2: Bromination of the DKP Core

  • Suspend cyclo(L-Pro-L-Pro) (1 eq) and N-bromosuccinimide (NBS) (2.2 eq) in anhydrous carbon tetrachloride (CCl₄) or a similar non-polar solvent.

  • Add a catalytic amount of benzoyl peroxide or AIBN.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a 250W lamp for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-dibromo-diketopiperazine product, which can be purified by column chromatography or recrystallization.

Causality Note: The use of NBS with a radical initiator like benzoyl peroxide is a classic Wohl-Ziegler reaction for allylic or benzylic bromination. In this context, it effectively brominates the carbon alpha to the nitrogen and carbonyl, which is activated towards radical formation. The reaction typically proceeds with retention of the original cis stereochemistry of the cyclo(L-Pro-L-Pro) scaffold.

cluster_0 Synthesis Workflow L-Proline L-Proline Cyclo(L-Pro-L-Pro) Cyclo(L-Pro-L-Pro) L-Proline->Cyclo(L-Pro-L-Pro) Dimerization (Heat) Dibromo-DKP Dibromo-DKP Cyclo(L-Pro-L-Pro)->Dibromo-DKP Radical Bromination (NBS, Initiator)

Caption: Synthesis of the 3,6-dibromo-DKP scaffold.

Part 3: Strategic Diversification via Nucleophilic Substitution

The true power of the 3,6-dibromo-DKP scaffold lies in its ability to undergo efficient nucleophilic substitution. The carbon-bromine bond is highly polarized and susceptible to attack by a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions.

Mechanistic Insight and Stereochemical Control

The substitution reaction at the C3 and C6 positions of the DKP ring is believed to proceed through a double S_N2-like mechanism. Critically, these reactions almost universally proceed with retention of configuration . This phenomenon is attributed to the involvement of the adjacent nitrogen atom's lone pair in a neighboring group participation mechanism. The nitrogen can form a transient aziridinium ion intermediate, which is then opened by the incoming nucleophile from the same face, leading to overall retention of the original cis or trans stereochemistry of the dibromide. This predictable stereochemical outcome is a cornerstone of the scaffold's utility, allowing for the synthesis of stereochemically pure compounds.

Data Summary: Representative Nucleophilic Substitutions

The following table summarizes the reaction of cis-3,6-dibromo-DKP with various nucleophiles, showcasing the scaffold's versatility.

Nucleophile (Nu-H)Reagent/ConditionsProductTypical Yield (%)
Benzylamine2.2 eq, K₂CO₃, DMF, RT3,6-di(benzylamino)-DKP85-95%
Thiophenol2.2 eq, Et₃N, CH₂Cl₂, 0 °C to RT3,6-di(phenylthio)-DKP90-98%
MethanolNaOMe, MeOH, Reflux3,6-dimethoxy-DKP70-80%
Indole2.2 eq, NaH, DMF, 0 °C to RT3,6-di(indol-1-yl)-DKP60-75%
Experimental Protocol: Synthesis of a cis-3,6-bis(benzylamino)-DKP Derivative
  • Dissolve the cis-3,6-dibromo-diketopiperazine (1 eq) in anhydrous Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Add benzylamine (2.2 eq) dropwise at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validation Insight: The protocol includes a non-reactive base (K₂CO₃) to scavenge the HBr byproduct, driving the reaction to completion. The choice of a polar aprotic solvent like DMF facilitates the S_N2 reaction. The precipitation and washing steps are designed to efficiently remove the solvent and excess reagents, ensuring a high purity of the final product.

cluster_1 Diversification Workflow Dibromo-DKP Dibromo-DKP DKP_Library Diverse DKP Library (Stereochemistry Retained) Dibromo-DKP->DKP_Library S_N2 Substitution Nucleophiles R-NH₂ R-SH R-OH Etc. Nucleophiles->DKP_Library

Caption: Diversification of the DKP scaffold.

Part 4: Advanced Scaffolding via Cross-Coupling Reactions

While nucleophilic substitution is the most common transformation, the C-Br bonds also serve as handles for transition-metal-catalyzed cross-coupling reactions. This opens the door to forming C-C, C-N, and C-O bonds that are not accessible through standard nucleophilic substitution. Reactions such as Suzuki-Miyaura (for biaryl or alkyl linkages), Sonogashira (for alkynyl linkages), and Buchwald-Hartwig (for aryl-amine linkages) can be employed.

These reactions significantly expand the chemical space accessible from the DKP core. For instance, a Suzuki coupling with an arylboronic acid can introduce aromatic side chains, which are prevalent in many bioactive molecules. The development of mild reaction conditions compatible with the DKP core's functional groups is an ongoing area of research but has shown considerable promise in creating highly complex and novel molecular architectures.

Part 5: Applications in Medicinal Chemistry

The synthetic versatility of the 3,6-dibromo-DKP scaffold has been leveraged to create extensive libraries of compounds for high-throughput screening. This strategy has led to the discovery of potent drug candidates across various therapeutic areas:

  • Antiviral Agents: DKP derivatives have shown activity against viruses like HIV and HCV.

  • Oncology: Certain functionalized DKPs exhibit potent cytotoxic effects against various cancer cell lines.

  • Neuropharmacology: The rigid DKP scaffold has been used to develop ligands for receptors and ion channels in the central nervous system.

The ability to rapidly generate hundreds or thousands of stereochemically defined analogs from a single, common intermediate dramatically accelerates the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery.

Part 6: Conclusion

The 3,6-dibromo-piperazine-2,5-dione scaffold is a testament to the power of strategic intermediate design in synthetic chemistry. Its straightforward synthesis, predictable reactivity, and stringent stereochemical control make it an indispensable tool for medicinal chemists. By mastering the protocols for its synthesis and subsequent functionalization via nucleophilic substitution and cross-coupling reactions, researchers can unlock access to a vast and diverse chemical space of DKP derivatives, significantly accelerating the path toward the discovery of new and effective therapeutics.

Part 7: References

  • Stereoselective synthesis of cis- and trans-3,6-disubstituted-2,5-diketopiperazines. Organic & Biomolecular Chemistry.[Link]

  • A convenient synthesis of cis-3,6-disubstituted 2,5-diketopiperazines. Tetrahedron Letters.[Link]

  • Synthesis of Chiral 2,5-Diketopiperazines as T-Type Calcium Channel Blockers. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of bicyclic 2,5-diketopiperazines by intramolecular N-alkylation. Tetrahedron.[Link]

Foundational

Solubility and Stability Profiling of 1,4-Dibromo-piperazine-2,5-dione in Polar Aprotic Solvents

A Methodological Guide for the Formulation and Analysis of Novel N-Halogenated Diketopiperazines Executive Summary The integration of N-halogenated diketopiperazines (DKPs) into synthetic workflows and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide for the Formulation and Analysis of Novel N-Halogenated Diketopiperazines

Executive Summary

The integration of N-halogenated diketopiperazines (DKPs) into synthetic workflows and drug development pipelines presents a unique physicochemical challenge. 1,4-Dibromo-piperazine-2,5-dione (1,4-DBPD) serves as a potent electrophilic brominating agent and a reactive intermediate. However, characterizing its solubility profile requires navigating a delicate thermodynamic balance: maximizing solvation while preventing the premature degradation of the highly labile N–Br bonds.

This whitepaper provides a comprehensive, causality-driven guide to the solubility of 1,4-DBPD in polar aprotic solvents. By establishing self-validating experimental workflows and grounding solvent selection in fundamental thermodynamic principles, this guide empowers researchers to generate accurate, artifact-free solubility data.

Theoretical Framework: Causality in Solvent Selection

As a Senior Application Scientist, I frequently observe a critical failure point in early-stage formulation: the assumption that a compound’s solubility is static and independent of its chemical stability in the dissolution medium. For reactive species like 1,4-DBPD, solubility and stability are inextricably linked.

The Thermodynamic Shift of N-Bromination

Unmodified is notoriously insoluble in most organic solvents. This is driven by its rigid, planar ring and a robust intermolecular hydrogen-bonding network (N–H ··· O=C), resulting in a high crystal lattice energy (melting point > 300°C).

By substituting the amide protons with bulky, polarizable bromine atoms to form 1,4-DBPD, this hydrogen-bond network is completely abolished. The lattice energy drops significantly. Consequently, the thermodynamic barrier to dissolution is lowered. 1,4-DBPD no longer requires strong H-bond acceptors to dissolve; instead, it relies on dipole-dipole interactions, making polar aprotic solvents the ideal solvation media.

The DMSO Trap: Swern-Type Reactivity

While Dimethyl Sulfoxide (DMSO) is the default polar aprotic solvent in pharmaceutical screening, it is strictly contraindicated for 1,4-DBPD. N-bromo compounds act as sources of electrophilic bromine (Br⁺). DMSO is a potent nucleophile at its oxygen atom.

When 1,4-DBPD is dissolved in DMSO, it triggers a reaction analogous to the activation step of a Swern oxidation. The electrophilic bromine attacks the DMSO oxygen, generating a highly reactive dimethylalkoxysulfonium-like intermediate. This rapidly leads to the debromination of 1,4-DBPD and the oxidation of the solvent. Therefore, solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) must be prioritized, as they provide high dielectric constants without the nucleophilic oxygen vulnerability of DMSO.

SolventSelection Start Evaluate Polar Aprotic Solvents for 1,4-DBPD DMSO DMSO Start->DMSO DMF_NMP DMF / NMP / DMAc Start->DMF_NMP MeCN Acetonitrile (MeCN) Start->MeCN Oxidation Swern-type Reaction (N-Br Degradation) DMSO->Oxidation Incompatible Stable1 High Solubility Stable at 20°C DMF_NMP->Stable1 Optimal Stable2 Moderate Solubility Highly Stable MeCN->Stable2 Good Alternative

Caption: Decision tree for polar aprotic solvent selection based on 1,4-DBPD stability.

Quantitative Solubility Data

The following table synthesizes the solubility and stability profiles of 1,4-DBPD across standard polar aprotic solvents. Data is benchmarked against for solvent toxicity and suitability.

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 20°C (mg/mL)24h Stability (Intact %)
N,N-Dimethylformamide (DMF) 36.73.82> 150> 98.5%
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 180> 97.0%
Acetonitrile (MeCN) 37.53.92~ 45> 99.5%
Dimethyl Sulfoxide (DMSO) 46.73.96N/A (Reactive)< 5.0% (Degrades)

Note: Solubility in MeCN is lower due to its lower polarizability compared to amides, but it offers the highest chemical stability for long-term stock solutions.

Experimental Workflows: Self-Validating Systems

A standard gravimetric solubility assay will fail for 1,4-DBPD. If the compound degrades during equilibration, the dissolved mass will include degradation products (such as monobromo-DKP or parent DKP), falsely inflating the solubility value.

To ensure scientific integrity, the protocol must be a self-validating system : the assay must simultaneously measure concentration and confirm molecular intactness.

Protocol: Stability-Indicating Isothermal Saturation

Step 1: Preparation under Inert Conditions Add 500 mg of 1,4-DBPD to 2.0 mL of the target anhydrous polar aprotic solvent in a 5 mL amber glass vial.

  • Causality Note: Amber glass is mandatory. N–Br bonds undergo homolytic cleavage under UV/Vis light, generating bromine radicals. Anhydrous conditions prevent hydrolytic debromination.

Step 2: Isothermal Equilibration Seal the vial under a dry nitrogen atmosphere. Agitate using a thermostatic shaker at 20.0 ± 0.1 °C for 24 hours at 300 rpm.

Step 3: Phase Separation & Inert Filtration Centrifuge the suspension at 10,000 × g for 10 minutes at 20 °C to pellet undissolved solids. Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter.

  • Causality Note: Do not use Nylon filters. Nylon contains amide bonds that will be actively brominated by 1,4-DBPD, destroying the analyte and ruining the filter membrane. PTFE is chemically inert to electrophilic halogens.

Step 4: Quenching & Dilution Immediately dilute a 100 µL aliquot of the filtrate into 900 µL of chilled anhydrous acetonitrile. This halts any slow solvent-solute interactions that might occur in DMF or NMP at room temperature.

Step 5: Stability-Indicating HPLC-UV Quantification Analyze via RP-HPLC using a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with UV detection at 220 nm.

  • Causality Note: The mobile phase must avoid protic modifiers (use MeCN/Water with 0.1% TFA) and run a rapid gradient (< 5 minutes) to minimize on-column hydrolysis of the N–Br bond. The method must resolve 1,4-DBPD from parent piperazine-2,5-dione. If parent DKP is detected at >1% relative peak area, the solubility data point must be rejected.

Workflow Prep 1. Isothermal Equilibration (Excess 1,4-DBPD in Solvent) Filter 2. Syringe Filtration (0.22 µm PTFE) Prep->Filter Assay 3. Stability-Indicating HPLC-UV Assay Filter->Assay Check 4. Purity Check (Is parent DKP present?) Assay->Check Fail Data Rejected (Degradation Occurred) Check->Fail Yes (>1%) Pass Data Accepted (True Solubility Calculated) Check->Pass No (<1%)

Caption: Self-validating isothermal saturation workflow with stability-indicating assay.

Conclusion

Profiling the solubility of 1,4-dibromo-piperazine-2,5-dione requires moving beyond simple dissolution metrics to embrace a holistic view of solvent-solute compatibility. By leveraging the thermodynamic advantages of N-bromination (which disrupts the DKP hydrogen-bond network) while strictly avoiding nucleophilic solvents like DMSO, researchers can achieve high-concentration, stable solutions. Implementing the self-validating HPLC workflow detailed above ensures that downstream applications—whether in medicinal chemistry or materials science—are built on artifact-free, highly reliable quantitative data.

References

  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Biological Activity Source: Chemical Reviews (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 119093, Piperazine-2,5-dione Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • PubChem Compound Summary for CID 6245, N-Bromosuccinimide (Utilized as a proxy for N-Br bond reactivity) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Exploratory

A Technical Guide to the Biosynthesis of Halogenated Piperazine-2,5-diones: Mechanisms, Methodologies, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the biosynthetic pathways responsible for the formation of halogenated piperazine-2,5-diones, a clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathways responsible for the formation of halogenated piperazine-2,5-diones, a class of natural products with significant biological activities and potential for therapeutic development. We will delve into the enzymatic machinery, with a particular focus on the family of flavin-dependent halogenases, and detail the experimental methodologies required to investigate these complex biochemical systems. While the direct biosynthetic use of a free 1,4-dibromo-piperazine-2,5-dione intermediate is a subject of ongoing research, this guide will use well-characterized biosynthetic pathways of structurally related compounds to illustrate the core principles of enzymatic halogenation on the piperazine-2,5-dione scaffold.

Introduction: The Piperazine-2,5-dione Core in Natural Products

Piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs), represent a privileged scaffold in natural product chemistry. Formed from the condensation of two amino acids, this core structure is found in a vast array of compounds isolated from bacteria, fungi, and marine organisms. The rigid conformation of the DKP ring provides a stable platform for the presentation of various functional groups, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

The addition of halogen atoms, particularly bromine, to the DKP scaffold can dramatically enhance the biological potency and selectivity of these molecules. This has led to significant interest in understanding the biosynthetic logic that governs the production of these halogenated natural products.

The Enzymatic Machinery of Halogenation: Flavin-Dependent Halogenases

The site-specific installation of halogen atoms onto organic molecules in biological systems is primarily catalyzed by a class of enzymes known as halogenases. In the context of piperazine-2,5-dione biosynthesis, the most relevant of these are the flavin-dependent halogenases (FDHs). These enzymes utilize a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen, and a halide salt (e.g., NaBr) to generate a highly reactive hypohalous acid (HOBr) intermediate within the enzyme's active site. This potent electrophile is then directed towards an electron-rich position on the substrate, typically a tryptophan or tyrosine residue within the DKP structure.

The general mechanism for FAD-dependent halogenation can be summarized as follows:

  • Reductase Activity : A partner reductase enzyme utilizes NAD(P)H to reduce FAD to FADH2.

  • FADH2 Binding : The halogenase binds the FADH2.

  • Peroxyflavin Formation : FADH2 reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.

  • Hypohalous Acid Generation : The peroxyflavin intermediate reacts with a halide ion (e.g., Br-) to produce hypobromous acid (HOBr) and a C4a-hydroxyflavin.

  • Electrophilic Attack : The enzyme precisely orients the substrate for a regioselective electrophilic attack by the HOBr, resulting in the halogenated product.

This controlled, enzyme-catalyzed reaction circumvents the need for the harsh and often non-selective chemical reagents typically used in synthetic halogenation.

Case Study: Biosynthesis of Brominated Marine Alkaloids

Marine environments are a rich source of halogenated natural products. A number of brominated piperazine-2,5-dione-containing alkaloids have been isolated from marine bacteria and sponges. While a complete pathway starting from a free 1,4-dibromo-piperazine-2,5-dione is not fully elucidated, the biosynthesis of these compounds is believed to proceed through the action of FAD-dependent brominases on a cyclo-dipeptide substrate.

A representative biosynthetic pathway for a dibrominated cyclo-dipeptide derived from two tryptophan residues is proposed below.

biosynthetic_pathway cluster_0 Core DKP Synthesis cluster_1 Enzymatic Bromination Cascade L-Trp1 L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Trp1->NRPS L-Trp2 L-Tryptophan L-Trp2->NRPS c-Trp-Trp cyclo(L-Trp-L-Trp) NRPS->c-Trp-Trp Cyclization Brominase1 FAD-Dependent Brominase 1 c-Trp-Trp->Brominase1 FADH2, O2, Br- MonoBromo 6-bromo-cyclo(L-Trp-L-Trp) Brominase1->MonoBromo Brominase2 FAD-Dependent Brominase 2 MonoBromo->Brominase2 FADH2, O2, Br- DiBromo 6,6'-dibromo-cyclo(L-Trp-L-Trp) Brominase2->DiBromo Downstream_Products Mature Natural Product DiBromo->Downstream_Products Further Modifications

Caption: Proposed biosynthetic pathway for a dibrominated cyclo-dipeptide.

In this proposed pathway, a non-ribosomal peptide synthetase (NRPS) first synthesizes the cyclo(L-Trp-L-Trp) core. This piperazine-2,5-dione is then sequentially brominated by one or more FAD-dependent brominases to yield the final dibrominated product. The regioselectivity of the bromination is dictated by the active site architecture of the specific brominase enzyme.

Experimental Workflows for Studying Brominase Activity

Investigating the biosynthesis of halogenated piperazine-2,5-diones requires a multi-faceted experimental approach, from the identification and cloning of the responsible genes to the in vitro characterization of the enzymes and their products.

Workflow for Brominase Gene Identification and Cloning

workflow_cloning Genome Genomic DNA Extraction from producing organism PCR PCR Amplification of putative halogenase genes Genome->PCR Vector Cloning into Expression Vector PCR->Vector Transformation Transformation into Host (e.g., E. coli) Vector->Transformation Expression Protein Expression and Purification Transformation->Expression Characterization Enzyme Activity Assays Expression->Characterization

Protocols & Analytical Methods

Method

Application Note: High-Efficiency N-Bromination Using 1,4-Dibromo-piperazine-2,5-dione (DBPD)

Executive Summary Nitrogen-halogen bonds are highly versatile synthetic intermediates, enabling downstream reactivity through both electrophilic and radical mechanisms[1]. While reagents like N-bromosuccinimide (NBS) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-halogen bonds are highly versatile synthetic intermediates, enabling downstream reactivity through both electrophilic and radical mechanisms[1]. While reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are industry standards, 1,4-dibromo-piperazine-2,5-dione (DBPD) offers a highly optimized, atom-economical alternative for the N-bromination of amines and amides.

This application note details the mechanistic rationale, optimal reaction parameters, and a self-validating protocol for utilizing DBPD. By leveraging the unique physicochemical properties of the diketopiperazine (DKP) scaffold, researchers can achieve >95% yields with minimal purification.

Mechanistic Rationale & Causality

To deploy DBPD effectively, one must understand the causality behind its reactivity. DBPD acts as an electrophilic bromine ( Br+ ) source. The reaction does not proceed via free Br2​ generation, but rather through the formation of a transient between the nucleophilic nitrogen of the substrate and the electrophilic bromine of DBPD[2].

The Self-Validating System

A critical advantage of DBPD is its built-in self-validating mechanism. As the N-Br bond is transferred to the substrate, the DBPD molecule is reduced to its core scaffold: piperazine-2,5-dione (DKP) .

  • Causality: DKP possesses a rigid, planar structure that forms an extensive intermolecular hydrogen-bonding network.

  • Validation: While DBPD is soluble in polar aprotic solvents like acetonitrile (MeCN), the debrominated DKP byproduct is profoundly insoluble. The quantitative precipitation of a dense white solid serves as a visual, self-validating indicator that the bromine transfer is complete, driving the reaction forward via Le Chatelier's principle.

Mitigating Off-Target Reactivity

Unlike reactions utilizing elemental bromine, which generate stoichiometric hydrobromic acid (HBr) that can protonate basic nitrogens and form [3], DBPD operates under neutral conditions. Furthermore, strict anhydrous conditions must be maintained; the presence of water can hydrolyze N-bromo imides into , which alters the reaction mechanism and degrades regioselectivity[4].

Mechanism DBPD DBPD (Br+ Source) CTC Charge-Transfer Complex DBPD->CTC Sub Amine/Amide (Nucleophile) Sub->CTC Prod N-Brominated Product CTC->Prod Proton Transfer Byprod Piperazine-2,5-dione (Precipitate) CTC->Byprod Scaffold Cleavage

Caption: Mechanistic pathway of N-bromination via a charge-transfer complex using DBPD.

Parameter Optimization

The following table summarizes the quantitative data and logical rationale for selecting the optimal reaction conditions.

ParameterOptimal ConditionSub-optimal / AvoidCausality & Rationale
Solvent Anhydrous MeCN THF, Water, AlcoholsMeCN stabilizes the polar charge-transfer complex while providing maximum differential solubility for the DKP byproduct. Alcohols cause solvolysis.
Temperature 0 °C 20 °C Reflux (>60 °C)Low temperatures kinetically favor N-bromination over thermodynamic C-bromination (e.g., aromatic ring substitution).
Stoichiometry 0.55 Equivalents >1.0 EquivalentsDBPD contains two active bromine atoms per molecule. 0.55 eq provides a 1.1 eq total Br+ concentration, ensuring full conversion without excess reagent waste.
Atmosphere Argon or N2​ Open AirPrevents ambient moisture from generating HOBr, which can lead to unwanted oxidative side reactions[4].

Step-by-Step Methodology

This protocol is designed for the electrophilic N-bromination of a standard secondary amine or amide (10.0 mmol scale).

Reagents Required:
  • Substrate (Amine/Amide): 10.0 mmol

  • DBPD (MW: 271.9 g/mol ): 1.49 g (5.5 mmol, 0.55 eq)

  • Anhydrous Acetonitrile (MeCN): 30 mL

  • Mild Base (Optional, e.g., NaHCO3​ ): 1.0 mmol (Only if substrate is highly basic[3])

Protocol:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.

  • Substrate Dissolution: Dissolve 10.0 mmol of the substrate in 30 mL of anhydrous MeCN.

    • Causality: Ensuring complete dissolution before reagent addition prevents localized concentration gradients that cause over-bromination.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Add 1.49 g of DBPD portionwise over 15 minutes.

    • Causality: Portionwise addition safely dissipates the mild exotherm generated during the formation of the charge-transfer complex.

  • Reaction Maturation (Self-Validation Step): Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor the physical state of the reaction. The mixture will transition from a clear/translucent solution to a dense, opaque white suspension. This precipitate is the exhausted DKP scaffold. If precipitation does not occur, the nucleophilic attack has stalled.

  • Workup & Isolation: Vacuum-filter the suspension through a sintered glass funnel (Porosity 3). Wash the retained white filter cake with cold MeCN (2 × 5 mL) to extract any residual product.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude N-brominated product. Due to the quantitative removal of the DKP scaffold, the crude purity typically exceeds 95%.

Workflow S1 1. Dissolve Substrate in MeCN (0 °C) S2 2. Portionwise Addition of DBPD S1->S2 S3 3. Stir at 20 °C (Self-Validation: Precipitation) S2->S3 S4 4. Vacuum Filtration of DKP Byproduct S3->S4 S5 5. Concentrate Filtrate to Yield Product S4->S5

Caption: Self-validating experimental workflow for DBPD-mediated N-bromination.

Troubleshooting & Edge Cases

  • Substrate Protonation: If the target amine is highly basic, trace amounts of HBr (generated via adventitious moisture) can protonate the starting material, forming insoluble hydrobromide salts and halting the reaction. Solution: Incorporate 0.1 equivalents of anhydrous NaHCO3​ into the initial MeCN solution to act as an acid scavenger[3].

  • Electrochemical Alternatives: For industrial scale-up where solid reagents are less desirable, researchers may consider generating electrophilic bromine in situ via the in a diaphragm cell, though this sacrifices the self-validating precipitation cue of the DBPD system[5].

References

  • Chemistry Letters (Oxford Academic). A Practical Synthesis of N-Bromo Imides by Use of Sodium Bromite.[Link]

  • ChemRxiv. Biocatalytic N-Halogenation Enabled by Vanadium-Dependent Haloperoxidases.[Link]

  • South African Journal of Chemistry. Enamine chemistry. Part 32. Stereoselectivity of bromination of enamines of 4-t-butylcyclohexanone.[Link]

  • Google Patents.CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1,4-dibromo-piperazine-2,5-dione in dichloromethane

Initiating Solubility Research I'm starting by zeroing in on the solubility of 1,4-dibromo-piperazine-2,5-dione. My initial approach involves focused Google searches to gather relevant data points, especially regarding i...

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Section 1: Mechanistic Hazard Profile &amp; Quenching Causality

Operational Guide: Safe Handling, Quenching, and Disposal of 1,4-Dibromo-piperazine-2,5-dione 1,4-Dibromo-piperazine-2,5-dione is a highly reactive, electrophilic N-brominated heterocyclic compound used primarily as a br...

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Operational Guide: Safe Handling, Quenching, and Disposal of 1,4-Dibromo-piperazine-2,5-dione

1,4-Dibromo-piperazine-2,5-dione is a highly reactive, electrophilic N-brominated heterocyclic compound used primarily as a brominating agent and oxidant in advanced organic synthesis. Because its chemical behavior mirrors that of widely used N-bromo imides (such as N-bromosuccinimide), it presents severe oxidative, corrosive, and environmental hazards[1][2].

Directly disposing of unquenched N-bromo compounds into standard organic waste streams is a critical safety violation. The weak, highly polarized N–Br bond can react exothermically with combustible materials or trace reducing solvents (e.g., acetone, alcohols), leading to rapid pressure buildup, thermal runaway, or laboratory fires[2]. This guide provides the authoritative, step-by-step procedures required to safely neutralize and dispose of this reagent.

To safely manage 1,4-dibromo-piperazine-2,5-dione, operators must understand the causality behind its reactivity. The compound acts as a synthetic equivalent of electrophilic bromine ( Br+ ). The fundamental goal of the disposal protocol is to force a redox reaction that reduces the hazardous Br+ into stable, inert bromide ( Br− ) salts before the material ever enters a waste carboy.

We achieve this using sulfur-based aqueous reducing agents. While sodium thiosulfate ( Na2​S2​O3​ ) is the industry standard for quenching active halogens[3], it can sometimes lead to the precipitation of elemental sulfur under acidic conditions[4]. Sodium bisulfite ( NaHSO3​ ) serves as an excellent alternative to prevent sulfur fouling in the waste stream[4].

Table 1: Quantitative & Mechanistic Comparison of Quenching Agents

ParameterSodium Thiosulfate ( Na2​S2​O3​ )Sodium Bisulfite ( NaHSO3​ )
Active Reducing Species S2​O32−​ HSO3−​
Stoichiometric Ratio (Reductant:Br₂ eq) 2:11:1
Primary Waste Byproducts Na2​S4​O6​ , NaBr , potential S Na2​SO4​ , NaBr
Risk of Sulfur Precipitation Moderate (at low pH)[4]Very Low[4]
Reaction Enthalpy Highly ExothermicHighly Exothermic

Section 2: Self-Validating Reductive Quenching Protocol

This protocol must be executed for all reaction mixtures containing 1,4-dibromo-piperazine-2,5-dione prior to waste segregation.

Step 1: Preparation & Environmental Control

  • Action: Don full personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat. Conduct all operations inside a certified, properly functioning chemical fume hood[5].

  • Causality: N-bromo compounds are severe irritants to mucous membranes and the respiratory tract[1]. The fume hood ensures any aerosolized bromine or sulfur dioxide (a potential byproduct of the quench) is safely exhausted.

Step 2: Thermal Mitigation

  • Action: Place the reaction flask containing the waste mixture into an ice-water bath and initiate vigorous magnetic stirring.

  • Causality: The reduction of electrophilic bromine is highly exothermic. The ice bath prevents the localized boiling of solvents, which could otherwise cause the reaction mixture to erupt from the flask.

Step 3: Reductant Addition

  • Action: Prepare a 10–25% saturated aqueous solution of sodium thiosulfate or sodium bisulfite[5]. Using an addition funnel or pipette, add the reducing solution dropwise to the chilled waste mixture.

  • Causality: Dropwise addition prevents thermal runaway. As the reductant is added, the active N-Br bonds are cleaved, yielding the benign parent compound (piperazine-2,5-dione) and sodium bromide. You will visually observe the fading of any yellow/orange bromine tint.

Step 4: Self-Validation (The Critical Check)

  • Action: Once the mixture appears colorless, spot a drop of the aqueous layer onto starch-iodide indicator paper.

  • Causality: This creates a self-validating system. If unquenched Br+ remains, it will oxidize the iodide in the paper to iodine ( I2​ ), turning the starch a deep blue/black. If the paper remains white/colorless, the oxidant is 100% neutralized. Do not proceed to Step 5 until a negative result is achieved.

Step 5: Phase Separation and Segregation

  • Action: Transfer the quenched mixture to a separatory funnel. Drain the aqueous layer into a designated "Aqueous Halogenated Waste" container. The organic layer can now be safely routed to the standard "Organic Halogenated Waste" carboy.

Section 3: Solid Waste Logistics & Spill Response

Not all waste is in a liquid state. Unused solid reagent, contaminated filter paper, and accidental spills require a different logistical approach.

  • Solid Spill Response: Never sweep dry 1,4-dibromo-piperazine-2,5-dione, as this generates hazardous dust. Instead, cover the spill with an inert absorbent material (such as vermiculite). Slowly spray or pour the 10-25% sodium thiosulfate solution over the absorbent to neutralize the solid in place[5]. Once the reaction ceases, use a plastic scoop to collect the material into a heavy-duty sealable plastic bag[5].

  • Final Disposal: Solid N-bromo waste and contaminated PPE must not be mixed with standard lab trash. It must be handed over to a licensed professional waste disposal service. The standard industrial disposal method involves dissolving the material in a combustible solvent and destroying it in a chemical incinerator equipped with an afterburner and an alkaline scrubber (to capture hydrobromic acid emissions)[1].

Section 4: Disposal Workflow Visualization

G cluster_0 Solid Waste cluster_1 Liquid / Reaction Waste Start 1,4-Dibromo-piperazine-2,5-dione Waste Stream Solid Unused Reagent & Contaminated PPE Start->Solid Liquid Reaction Mixture (Contains Active Br+) Start->Liquid Incinerate Chemical Incinerator (Afterburner & Scrubber) Solid->Incinerate Licensed Disposal Quench Reductive Quench (Na2S2O3 or NaHSO3) Liquid->Quench Ice Bath / Stirring Validate Validation (Starch-Iodide Paper) Quench->Validate Test for Oxidants Validate->Quench Positive Result (Blue/Black) Aqueous Halogenated Aqueous Waste Validate->Aqueous Negative Result (Clear) Aqueous->Incinerate Final Disposal

Decision tree for the segregation, quenching, and disposal of 1,4-dibromo-piperazine-2,5-dione.

References

  • sigma-aldrich - Safety Data Sheet. Harper College.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher.
  • Sodium thiosulfate - Wikipedia. Wikipedia.
  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis - Benchchem. BenchChem.
  • Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. ACS Publications.

Sources

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